1-(5-Chloro-1H-indol-3-YL)ethan-1-amine
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Overview
Description
1-(5-Chloro-1H-indol-3-YL)ethan-1-amine is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-1H-indol-3-YL)ethan-1-amine typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol. The resulting tricyclic indole is then subjected to further steps to introduce the chlorine atom and the ethanamine group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-1H-indol-3-YL)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Scientific Research Applications
1-(5-Chloro-1H-indol-3-YL)ethan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to natural indoles.
Medicine: Research explores its potential as a therapeutic agent for treating various diseases, including cancer and microbial infections.
Industry: It finds applications in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-1H-indol-3-YL)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors and enzymes, modulating their activity. The indole ring structure allows it to participate in various biochemical pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
1-(1H-Indol-3-yl)ethanone: Similar structure but lacks the chlorine atom.
2-(5-Methoxy-1H-indol-3-yl)ethan-1-amine: Contains a methoxy group instead of chlorine.
4-Phenyl-1,3-thiazol-2-amine: Different heterocyclic system but similar functional groups.
Uniqueness: 1-(5-Chloro-1H-indol-3-YL)ethan-1-amine is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and contributes to its specific applications .
Properties
Molecular Formula |
C10H11ClN2 |
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Molecular Weight |
194.66 g/mol |
IUPAC Name |
1-(5-chloro-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C10H11ClN2/c1-6(12)9-5-13-10-3-2-7(11)4-8(9)10/h2-6,13H,12H2,1H3 |
InChI Key |
GJKSSUZKPLVSFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CNC2=C1C=C(C=C2)Cl)N |
Origin of Product |
United States |
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